molecular formula C29H31FN2O7S B11213058 (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone

(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone

Cat. No.: B11213058
M. Wt: 570.6 g/mol
InChI Key: RDNMEFXBWYAUNV-UHFFFAOYSA-N
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Description

The compound (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone is a complex organic molecule that features a combination of fluorophenoxy, dimethoxy, dihydroisoquinolinyl, and morpholinosulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone typically involves multiple steps:

    Formation of the 4-fluorophenoxy methyl group: This can be achieved by reacting 4-fluorophenol with a suitable methylating agent under basic conditions.

    Synthesis of the dihydroisoquinoline core: This involves the cyclization of appropriate precursors, often using acid or base catalysis.

    Attachment of the morpholinosulfonyl group: This step generally requires the reaction of a sulfonyl chloride derivative with morpholine in the presence of a base.

    Final coupling reaction: The final step involves coupling the previously synthesized intermediates under conditions that promote the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dihydroisoquinoline moieties.

    Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The fluorophenoxy and morpholinosulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Alcohols or amines can be formed.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science: It may be incorporated into polymers or used as a building block for advanced materials.

Biology

    Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling: It may influence cell signaling pathways, providing insights into cellular processes.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.

    Diagnostics: It could be used in diagnostic assays to detect or quantify biological molecules.

Industry

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Pharmaceuticals: It may be used in the production of pharmaceutical agents.

Mechanism of Action

The mechanism by which (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, alteration of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (4-fluorophenoxy)methyl derivatives: These compounds share the fluorophenoxy methyl group and may have similar reactivity.

    Dihydroisoquinoline derivatives: Compounds with the dihydroisoquinoline core can exhibit similar biological activities.

    Morpholinosulfonyl derivatives: These compounds share the morpholinosulfonyl group and may have similar chemical properties.

Uniqueness

The uniqueness of (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-(morpholinosulfonyl)phenyl)methanone lies in its combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C29H31FN2O7S

Molecular Weight

570.6 g/mol

IUPAC Name

[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone

InChI

InChI=1S/C29H31FN2O7S/c1-36-27-17-21-11-12-32(26(25(21)18-28(27)37-2)19-39-23-7-5-22(30)6-8-23)29(33)20-3-9-24(10-4-20)40(34,35)31-13-15-38-16-14-31/h3-10,17-18,26H,11-16,19H2,1-2H3

InChI Key

RDNMEFXBWYAUNV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)COC5=CC=C(C=C5)F)OC

Origin of Product

United States

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